![molecular formula C8H6ClNS B2931956 5-(Chloromethyl)benzo[d]thiazole CAS No. 1262889-04-2](/img/structure/B2931956.png)

5-(Chloromethyl)benzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

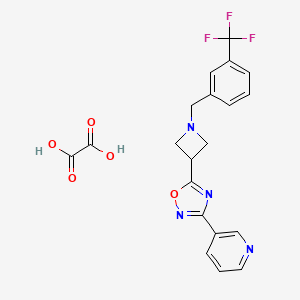

5-(Chloromethyl)benzo[d]thiazole is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . Many of its derivatives, including 5-(Chloromethyl)benzo[d]thiazole, are found in commercial products or in nature .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 5-(Chloromethyl)benzo[d]thiazole, has been achieved through various synthetic pathways . One method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The thiazole ring in 5-(Chloromethyl)benzo[d]thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Chemical Reactions Analysis

Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . A library of 5-chloro-2-aryl benzo[d]thiazole derivatives was synthesized using 4-chloro-2-aminobenzenethiol and substituted aldehydes in the presence of Na2S2O5 as a catalyst .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Benzothiazole derivatives, including 5-(Chloromethyl)benzo[d]thiazole, have a wide range of pharmacological properties. They are known to possess antibacterial , antifungal , antioxidant , antimicrobial , and antiproliferative activities. These properties make them valuable in the development of new therapeutics .

Enzyme Modulation

Thiazole-based Schiff base compounds, which can be synthesized from 5-(Chloromethyl)benzo[d]thiazole, have the ability to modulate the activity of many enzymes involved in metabolism . This modulation can have significant impacts on biological processes and can be harnessed for therapeutic purposes .

Antibacterial Activity

Specifically, some compounds synthesized from 5-(Chloromethyl)benzo[d]thiazole have shown good activities towards Gram-negative E. coli and Gram-positive S. aureus . This suggests potential applications in the treatment of bacterial infections .

Antioxidant Activity

Certain thiazole-based Schiff base compounds, which can be synthesized from 5-(Chloromethyl)benzo[d]thiazole, have demonstrated potent DPPH radical scavenging activity . This antioxidant activity could be beneficial in various health applications, including the prevention of diseases associated with oxidative stress .

DNA Interaction

Some benzothiazole derivatives are known to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death . This property could be exploited in the development of anticancer drugs .

Industrial Applications

In addition to their biological activities, 2-aryl benzothiazoles, which can be synthesized from 5-(Chloromethyl)benzo[d]thiazole, have industrial applications. For example, they can act as fluorescent pigment dyeing substrates . They are also used as electrophosphorescent emitters in OLEDs .

Wirkmechanismus

Target of Action

5-(Chloromethyl)benzo[d]thiazole is a derivative of the thiazole group of compounds . Thiazoles are known to interact with a variety of biological targets, including enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play crucial roles in neurological functions, with AChE involved in the termination of impulse transmissions at cholinergic synapses, and MAO-B involved in the breakdown of dopamine, a neurotransmitter .

Mode of Action

The compound interacts with its targets, AChE and MAO-B, by inhibiting their activities . This inhibition can lead to an increase in the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic transmission . Similarly, inhibition of MAO-B can lead to an increase in dopamine levels . The compound’s interaction with flavin adenine dinucleotide (FAD) in the MAO-B enzyme active site is particularly noteworthy .

Biochemical Pathways

The inhibition of AChE and MAO-B affects several biochemical pathways. The increase in acetylcholine can enhance cholinergic transmission, affecting neurological functions . The increase in dopamine levels due to MAO-B inhibition can also have significant effects on mood, motivation, and reward pathways .

Pharmacokinetics

Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of AChE and MAO-B by 5-(Chloromethyl)benzo[d]thiazole can lead to an increase in acetylcholine and dopamine levels, respectively . This can result in enhanced cholinergic transmission and effects on mood, motivation, and reward pathways . The compound may also have the potential to prevent the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(chloromethyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c9-4-6-1-2-8-7(3-6)10-5-11-8/h1-3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMXQRNBFSKEJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCl)N=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)benzo[d]thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-6-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2931874.png)

![4-amino-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2931875.png)

![(Z)-3-methyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2931886.png)

![5-Acetyl-2-[(3,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole](/img/structure/B2931891.png)

![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2931893.png)